molecular formula C8H14O4 B13815204 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Cat. No.: B13815204
M. Wt: 174.19 g/mol
InChI Key: OHXZDCYIALCSNL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (CAS: 316186-17-1) is a chiral dihydrofuran derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.196 g/mol. It exists as a viscous liquid at room temperature and exhibits a specific rotation of +9° to +11° (20°C, 589 nm, in ethanol), confirming its (1R)-stereochemical configuration . Key functional groups include a 2,5-dimethoxy-substituted dihydrofuran ring and a secondary ethanol moiety. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic systems and bioactive molecules .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-(2,5-dimethoxy-2H-furan-5-yl)ethanol

InChI

InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3

InChI Key

OHXZDCYIALCSNL-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C=CC(O1)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthesis via 2-Methylfuran and Furfuryl Acetate Precursors

Two primary synthetic routes have been documented for related 2,5-dimethoxy-2,5-dihydrofuran derivatives, which can be adapted for the preparation of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol:

  • Route A: Starting from 2-Methylfuran
    This method involves the functionalization of 2-methylfuran through selective oxidation and methoxylation steps to introduce the dimethoxy groups at the 2 and 5 positions of the dihydrofuran ring. Subsequent transformations introduce the ethanol substituent at the 2-position. This route is advantageous for its directness but may require careful control of reaction conditions to avoid over-oxidation or ring opening.

  • Route B: Starting from Furfuryl Acetate
    This approach employs furfuryl acetate as the starting material, which undergoes a sequence of Vilsmeier-Haack formylation followed by Wittig olefination reactions to install the vinyl and hydroxymethyl functionalities. The Vilsmeier-Haack reaction introduces formyl groups, while the Wittig reaction converts aldehydes to vinyl groups, setting the stage for methoxylation and ring closure to form the dihydrofuran ring with methoxy substituents. This method yields 5-acetoxymethyl-2-vinylfuran and 5-hydroxymethyl-2-vinylfuran intermediates in 68% and 60% yields, respectively, which can be further transformed into the target compound.

Annulation Strategies Using Allenylsilanes and Electrophilic Species

A sophisticated synthetic strategy involves the annulation of allenylsilanes with electrophilic species such as acylium ions generated from acid chlorides and aluminum chloride. This method enables the regioselective formation of substituted furans, including dihydrofuran derivatives, in a one-step process with good yields. The annulation can be adapted intramolecularly to access bicyclic furan systems, providing a versatile platform for synthesizing complex furan derivatives like this compound.

Hydrolysis and Functional Group Transformations

Hydrolysis reactions of acetoxymethyl or vinylfuran intermediates under controlled acidic or basic conditions can yield hydroxymethyl-substituted dihydrofurans. These hydroxyl groups can be further functionalized or protected depending on the synthetic requirements. Methoxylation typically involves treatment with methanol or methylating agents under acidic catalysis to install the dimethoxy substituents at the 2 and 5 positions of the dihydrofuran ring.

Comparative Data Table of Preparation Routes

Preparation Route Starting Material Key Reactions Yield (%) Advantages Limitations
Route A: 2-Methylfuran 2-Methylfuran Oxidation, Methoxylation, Substitution ~60-70* Direct approach, fewer steps Sensitive to oxidation control
Route B: Furfuryl Acetate Furfuryl Acetate Vilsmeier-Haack, Wittig, Hydrolysis 60-68 High yield intermediates, versatile Multi-step, requires purification
Allenylsilane Annulation Allenylsilanes + Acid Chlorides Regioselective annulation Good One-step annulation, regioselective Requires specialized reagents
Hydrolysis of Vinylfuran Intermediates Vinylfuran derivatives Acid/base hydrolysis, Methoxylation Variable Functional group versatility Reaction conditions critical

*Yields are approximate and depend on specific reaction conditions.

In-Depth Research Findings

  • The synthesis of 2,5-dimethoxy-2,5-dihydrofuran derivatives has been reported to proceed with high efficiency under mild conditions, allowing the preparation of complex biologically active compounds in a single step with high yields.

  • The Vilsmeier-Haack formylation followed by Wittig olefination is a robust method to introduce vinyl and hydroxymethyl substituents, which are crucial intermediates for constructing the dihydrofuran ring system with the desired methoxy and hydroxyethyl substituents.

  • Annulation reactions using allenylsilanes provide a regioselective and efficient pathway to substituted furans, which can be tailored to produce this compound by appropriate choice of electrophilic partners and reaction conditions.

  • Hydrolysis and methoxylation steps are critical for installing the hydroxyethyl and dimethoxy groups, requiring careful control of pH and temperature to avoid degradation or side reactions.

Chemical Reactions Analysis

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Organic Synthesis

Key Intermediate for Chemical Reactions

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol serves as a versatile building block in organic synthesis. It has been identified as an intermediate for producing various heterocycles such as pyridines and pyrroles. These compounds are essential in pharmaceuticals and agrochemicals due to their biological activities.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeProductReference
CyclizationPyridines
AlkylationAlkylated Heterocycles
OxidationFunctionalized Aromatics

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, studies have shown its potential as an antagonist for adenosine receptors, which are crucial targets in treating various conditions such as cancer and neurodegenerative diseases.

Case Study: Adenosine Receptor Antagonism

In a pharmacological characterization study, compounds derived from this compound were evaluated for their efficacy as adenosine receptor antagonists. The results demonstrated promising activity against the A3 receptor subtype, suggesting potential applications in anti-cancer therapies .

Materials Science

Photoelectrochemical Applications

The compound has been explored for its role in photoelectrochemical (PEC) systems. Recent studies indicate that it can be utilized in the production of halide perovskite thin films with enhanced photoelectrochemical performance. This application is particularly relevant for sustainable energy solutions.

Table 2: Performance Metrics in Photoelectrochemical Systems

ParameterValueReference
Saturated Current Density5.5 mA cm⁻²
Faraday Efficiency93%
Stability Duration6 hours

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Functional Groups Physical State Melting/Boiling Point Evidence ID
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol C₈H₁₄O₄ 2,5-Dimethoxy, ethanol Viscous liquid N/A
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol C₇H₁₂O₄ 2,5-Dimethoxy, methanol Not specified N/A
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl ketone C₈H₁₂O₄ 2,5-Dimethoxy, acetyl group Not specified N/A
(±)-GC379 (Coumarin derivative) C₁₆H₁₆O₅ 4-Methyl-5-oxo, coumarin backbone White solid 164°C
MP16 (Acrylamide derivative) C₁₆H₁₈NO₄ 4-Methyl-5-oxo, dimethylacrylamide Not specified N/A

Key Observations :

  • Ethanol vs.
  • Ethanol vs. Ketone Substituent: Replacing the ethanol group with a methyl ketone (C₈H₁₂O₄) introduces a carbonyl functionality, increasing electrophilicity and altering reactivity in nucleophilic additions .
  • Dihydrofuran vs. Coumarin/Acrylamide Systems : Analogs like (±)-GC379 and MP16 incorporate aromatic or amide backbones, resulting in higher melting points (e.g., 164°C for (±)-GC379) due to rigid planar structures .

Stability and Spectroscopic Properties

  • Stability : The dimethoxy groups in the target compound donate electron density, stabilizing the dihydrofuran ring against ring-opening reactions compared to oxo-substituted analogs (e.g., (±)-GC379) .
  • Spectroscopy: ¹H NMR: The ethanol group’s hydroxyl proton appears as a broad singlet (~1–5 ppm), while dimethoxy groups resonate as singlets near 3.3–3.5 ppm. IR: Strong O-H stretching (~3400 cm⁻¹) and C-O-C bands (~1100 cm⁻¹) distinguish it from ketone analogs, which show C=O stretches (~1700 cm⁻¹) .

Biological Activity

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol, also known as (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol, is a compound with potential biological significance. Its molecular formula is C8H14O4, and its molecular weight is approximately 174.19 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a dihydrofuran ring with two methoxy groups at the 2 and 5 positions. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
CAS Number236408-20-1
AppearanceViscous liquid
Specific Rotation+9° to +11° (in ethanol)

Pharmacological Effects

This compound exhibits several biological activities that could be relevant for therapeutic applications:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may possess antioxidant properties. This could be attributed to the presence of methoxy groups that stabilize free radicals.
  • Neuroprotective Effects : Research indicates that furan derivatives can modulate neuroinflammation and may protect neuronal cells from oxidative stress. The potential neuroprotective effects of this compound warrant further investigation.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Modulation of Enzymatic Activity : Compounds in this class can influence cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification pathways.
  • Interaction with Cellular Signaling Pathways : There is evidence suggesting that furan derivatives can affect pathways related to cell survival and apoptosis.

Study on Antioxidant Properties

A study published in Food Chemistry evaluated the antioxidant capacity of various furan derivatives, including those structurally related to this compound. The findings indicated significant scavenging activity against free radicals, suggesting potential applications in food preservation and health supplements.

Neuroprotective Effects in Animal Models

Research conducted by Zhang et al. (2020) investigated the neuroprotective effects of similar compounds in rodent models of neurodegenerative diseases. The study demonstrated that administration of these compounds led to reduced markers of oxidative stress and inflammation in brain tissues.

Summary

The biological activity of this compound presents a promising area for further research. Its potential antioxidant and anti-inflammatory properties could have significant implications for therapeutic developments in neuroprotection and other health-related fields. Continued exploration into its mechanisms of action and clinical applications is essential for unlocking its full potential.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol, and how can reaction conditions be optimized?

Methodological Answer:
A plausible synthesis involves acid-catalyzed cyclization of a diol precursor with methoxy groups. For example, refluxing a methoxy-substituted diol with sulfuric acid in methanol (similar to the synthesis of 2,4-dichlorophenoxy acetate in ) could facilitate cyclization. Key parameters include:

  • Catalyst concentration : 1–2% sulfuric acid to avoid over-acidification.
  • Reaction time : 4–6 hours under reflux (optimized via TLC monitoring).
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
    Critical Note : Adjust stoichiometry of methoxy groups to prevent incomplete cyclization, as seen in dihydrofuran derivatives in .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Resolve methoxy (δ 3.2–3.5 ppm) and dihydrofuran ring protons (δ 4.0–5.5 ppm). Compare with PubChem data for analogous furan derivatives (e.g., 2-(2-methoxyphenoxy)ethanol in ).
    • ¹³C NMR : Identify quaternary carbons in the dihydrofuran ring (δ 90–110 ppm) and ethanol moiety (δ 60–70 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups).
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in spectroscopic data for dihydrofuran derivatives like this compound?

Methodological Answer:
Contradictions often arise from stereochemical ambiguity or solvent effects. Strategies include:

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea in .
  • 2D NMR (COSY, NOESY) : Clarify proton-proton correlations and spatial arrangements (e.g., coupling between dihydrofuran and ethanol protons).
  • Computational Modeling : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA. Reference PubChem’s InChI key data for validation (e.g., ) .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the dihydrofuran ring. Methoxy groups may activate specific positions for nucleophilic attack.
  • Molecular Dynamics Simulations : Study solvent effects (e.g., ethanol vs. DMF) on reaction pathways.
  • QSAR Modeling : Correlate substituent effects (methoxy vs. hydroxyl) with reactivity using data from analogous compounds like 2,5-dimethyltetrahydrofuran ( ) .

Advanced: How do methoxy substituents influence the stability and regioselectivity of dihydrofuran derivatives in oxidation reactions?

Methodological Answer:

  • Stability Studies : Thermogravimetric analysis (TGA) under oxidative conditions (e.g., air vs. nitrogen) to compare with 2,5-dimethylfuran derivatives ( ). Methoxy groups may stabilize the ring via electron donation.
  • Regioselectivity : Use kinetic isotope effects (KIE) or isotopic labeling to track oxidation sites. For example, deuterate the ethanol group to determine if oxidation occurs at the hydroxyl or furan ring.
  • Comparative Analysis : Benchmark against ethylene glycol dimethyl ether () to isolate substituent effects .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate polar by-products using ethyl acetate/water phases.
  • Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (20% → 50%). Monitor fractions via TLC (Rf ~0.3–0.4).
  • Recrystallization : Ethanol or methanol at low temperatures (<0°C) to enhance crystal purity, as described for dichlorophenoxy derivatives () .

Advanced: How can researchers validate the biological activity of this compound using in silico and in vitro methods?

Methodological Answer:

  • In Silico Docking : Screen against target proteins (e.g., enzymes) using AutoDock Vina. Compare binding affinity with structurally similar bioactive compounds like (2-methyl-2,3-dihydro-benzofuran-5-yl)-methanol ().
  • In Vitro Assays :
    • Cytotoxicity : MTT assay in HEK-293 or HeLa cells.
    • Enzyme Inhibition : Measure IC₅₀ for relevant hydrolases or oxidoreductases.
    • Metabolic Stability : Incubate with liver microsomes and track degradation via HPLC .

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